molecular formula C13H15NO3 B2685932 Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate CAS No. 1865558-56-0

Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No.: B2685932
CAS No.: 1865558-56-0
M. Wt: 233.267
InChI Key: AFSUTCDGMZZMFA-UHFFFAOYSA-N
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Description

Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic compound that features a unique structure combining an oxabicyclo and azabicyclo framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically begins with 4R-hydroxy-L-proline as a starting material. The process involves attaching an acetic acid moiety to the C-3 carbon of the 2-oxa-5-azabicyclo[2.2.1]heptane core, revealing the framework of an embedded γ-amino butyric acid (GABA). Variations in the substituents on the tertiary C-3 atom with different alkyls or aryls lead to backbone-constrained analogues .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar starting materials and reaction conditions as those used in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the bicyclic core .

Scientific Research Applications

Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has several scientific research applications:

    Chemistry: It serves as a versatile building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural similarity to biologically active molecules makes it useful in designing analogues for biological studies.

    Medicine: It is used in the development of drugs, particularly those targeting the γ-aminobutyric acid (GABA) system.

    Industry: The compound’s unique structure allows for its use in creating specialized materials and chemicals.

Mechanism of Action

The mechanism by which Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. Its structural similarity to GABA enables it to interact with GABA receptors, potentially modulating neurotransmission. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-13(14-7-12-6-11(14)9-16-12)17-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSUTCDGMZZMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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